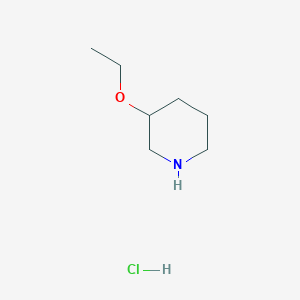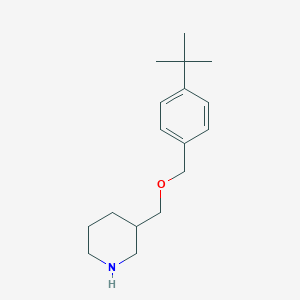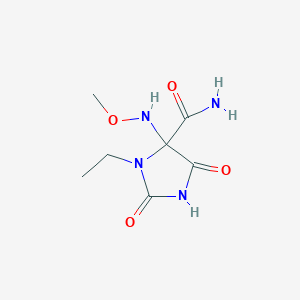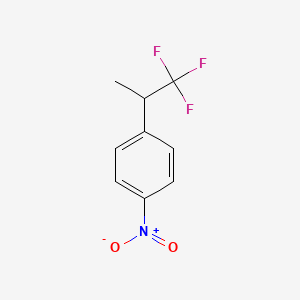
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Übersicht
Beschreibung
“1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for “1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is 1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” has a molecular weight of 219.16 .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of Chromenes and Propan-2-amines: A study by Korotaev et al. (2008) explored the synthesis of chromenes and propan-2-amines through reactions involving compounds similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. This research highlighted the potential of such compounds in organic synthesis processes, particularly in oxa-Michael/aza-Henry and aza-Michael additions (Korotaev et al., 2008).
Chemical Properties and Reactions
Vicarious Nucleophilic Substitution
Pastýříková et al. (2012) demonstrated the use of compounds like 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene in direct amination processes. This study indicated the potential of these compounds in creating new chemical structures, such as benzimidazoles and quinoxalines, through vicarious nucleophilic substitution reactions (Pastýříková et al., 2012).
Preparation of SF5 Aromatics
Beier et al. (2011) researched the preparation of SF5 aromatics using vicarious nucleophilic substitutions of hydrogen in compounds structurally related to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene. The study demonstrated efficient methods for producing substituted (pentafluorosulfanyl)benzenes, indicating the relevance of such compounds in the development of new aromatic substances (Beier et al., 2011).
Molecular Electronics
- Negative Differential Resistance in Molecular Devices: Research by Chen et al. (1999) on a molecule containing a nitroamine redox center similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene revealed its potential in molecular electronics. The study found that such molecules can exhibit negative differential resistance and high on-off peak-to-valley ratios in electronic devices, indicating their application in advanced electronic components (Chen et al., 1999).
Anti-Androgenic Effects
- Potential for Studying Androgen Mechanism: A study by Varga et al. (1983) suggested that compounds similar to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, specifically substituted carboxyanilides, exhibit antiandrogenic effects. This research opens up possibilities for using such compounds in studying androgen mechanisms of action and treating androgen-dependent diseases (Varga et al., 1983).
Electrochemical Applications
- Electroreduction Characteristics: A study by Chen Song (2005) on the electroreduction characteristics of 1-ethyl-4-nitrobenzene, a compound related to 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, provides insights into its potential applications in electrochemistry. The research highlighted the compound's unique electroreduction properties, which could be relevant for various electrochemical processes (Chen Song, 2005).
Eigenschaften
IUPAC Name |
1-nitro-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(9(10,11)12)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBNUPDRJLNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



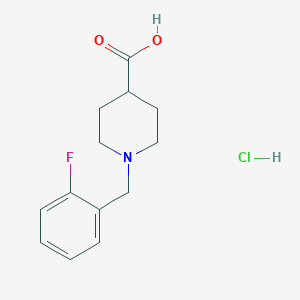
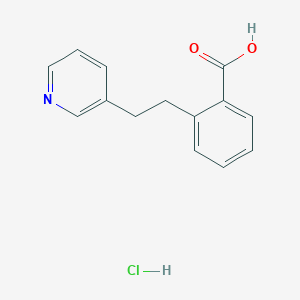
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)

![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
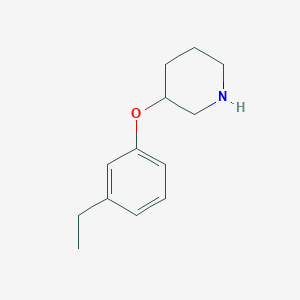
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
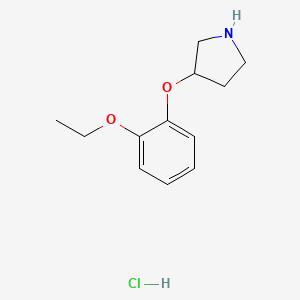
![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
